Evans Blue Dye

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

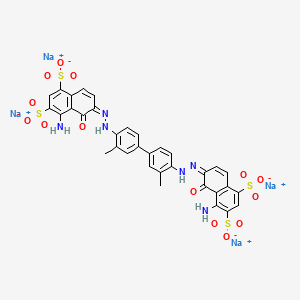

Evans blue dye is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as naphthol, to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Evans blue dye undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of the dye.

Reduction: Aromatic amines.

Substitution: Substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Evans blue dye has a wide range of applications in scientific research:

Chemistry: Used as a tracer dye in various chemical experiments to study reaction mechanisms and diffusion processes.

Biology: Employed in cell viability assays to differentiate between viable and non-viable cells.

Medicine: Used to assess blood volume and vascular permeability, particularly in studies involving the blood-brain barrier.

Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant .

Wirkmechanismus

Evans blue dye exerts its effects primarily through its high affinity for serum albumin. When injected into the bloodstream, the dye binds tightly to albumin, forming a stable complex that circulates throughout the body. This property allows it to be used as a tracer for studying blood volume and vascular permeability. Additionally, this compound acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters .

Vergleich Mit ähnlichen Verbindungen

Evans blue dye is often compared with other similar compounds, such as:

Methylene blue: Another synthetic dye used in various biological and medical applications.

Patent blue: Used in lymphatic mapping and sentinel lymph node biopsy.

Trypan blue: Commonly used in cell viability assays.

Uniqueness

This compound is unique due to its strong binding affinity for serum albumin, which makes it particularly useful for studying blood volume and vascular permeability. Its ability to act as a tracer dye and its pharmacological activity as a modulator of specific receptors further distinguish it from other dyes .

Conclusion

This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique properties, such as high affinity for serum albumin and pharmacological activity, make it a valuable tool for various studies and applications.

Eigenschaften

Molekularformel |

C34H24N6Na4O14S4 |

|---|---|

Molekulargewicht |

960.8 g/mol |

IUPAC-Name |

tetrasodium;(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-23-,40-24-;;;; |

InChI-Schlüssel |

KBNIFDASRCWYGC-KJPFXMIPSA-J |

Isomerische SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C/3\C(=O)C4=C(C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C3)C)N/N=C/5\C(=O)C6=C(C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C5.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3H]mesulergine](/img/structure/B10771347.png)

![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)

![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)

![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)

![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![[3H]eletriptan](/img/structure/B10771413.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)